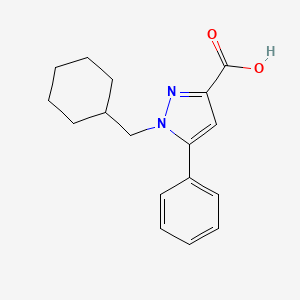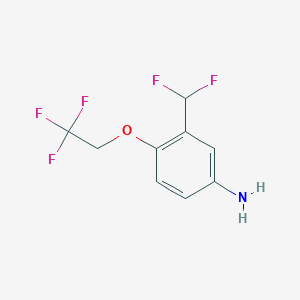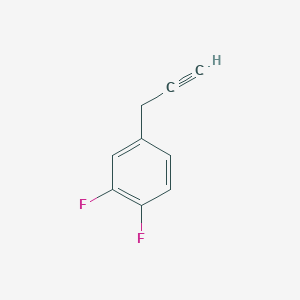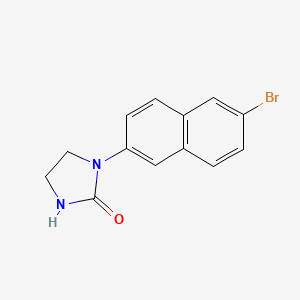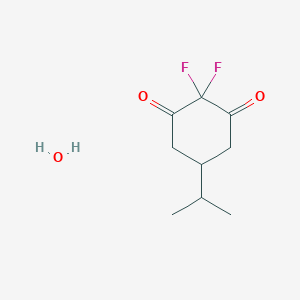
2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate is a specialized organic compound characterized by its unique structure and properties. This compound is part of the cyclohexanedione family, which is known for its applications in various chemical reactions and industrial processes. The presence of fluorine atoms in its structure enhances its reactivity and stability, making it a valuable compound in synthetic chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate typically involves the fluorination of 5-isopropyl-1,3-cyclohexanedione. One common method includes the reaction of 5-isopropyl-1,3-cyclohexanedione with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can optimize the reaction efficiency and minimize by-products. The final product is often purified through crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: 2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclohexanedione derivatives.
科学的研究の応用
2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
作用機序
The mechanism of action of 2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, enhancing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
2,2-Difluoro-1,3-cyclohexanedione: Lacks the isopropyl group, which may affect its reactivity and applications.
5-Isopropyl-1,3-cyclohexanedione: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-5-methyl-1,3-cyclohexanedione: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
Uniqueness: 2,2-Difluoro-5-isopropyl-1,3-cyclohexanedione monohydrate is unique due to the combination of fluorine atoms and an isopropyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C9H14F2O3 |
|---|---|
分子量 |
208.20 g/mol |
IUPAC名 |
2,2-difluoro-5-propan-2-ylcyclohexane-1,3-dione;hydrate |
InChI |
InChI=1S/C9H12F2O2.H2O/c1-5(2)6-3-7(12)9(10,11)8(13)4-6;/h5-6H,3-4H2,1-2H3;1H2 |
InChIキー |
VCRZQJRBOYVECL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC(=O)C(C(=O)C1)(F)F.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)


